N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, often referred to as Compound X , is a complex organic molecule with a fused pyrroloquinoxaline core. Let’s break down its structure:
- The furan-2-ylmethyl groups are attached to the nitrogen atom at position 1.
- The sulfonylamino group, derived from 4-methylphenylsulfonamide, is linked to position 2.
- The carboxamide group resides at position 3.
!Compound X Structure)
Preparation Methods
Synthetic Routes
Several synthetic routes exist for Compound X, but one common approach involves the following steps:
-
Synthesis of the Pyrroloquinoxaline Core
- Cyclization of appropriate precursors (e.g., 2-aminobenzylamine and 2,3-dichloroquinoxaline) leads to the formation of the pyrroloquinoxaline core.
- The furan-2-ylmethyl groups are introduced via nucleophilic substitution reactions.
-
Sulfonation and Amidation
- Sulfonation of the core compound yields the sulfonyl group.
- Amidation with 4-methylphenylamine introduces the sulfonylamino moiety.
Industrial Production
Industrial-scale production typically involves optimized synthetic routes, efficient purification methods, and strict quality control. The compound is produced in batch or continuous processes.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: The sulfonyl group can be oxidized to a sulfone or further to a sulfonate.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Substitution: The furan-2-ylmethyl groups are susceptible to nucleophilic substitution reactions.
Major Products: These reactions lead to derivatives of Compound X, each with distinct properties.
Scientific Research Applications
Chemistry:
Organic Synthesis: Compound X serves as a versatile building block for designing novel molecules.
Medicinal Chemistry: Researchers explore its derivatives for drug development.
Biology and Medicine:
Anticancer Properties: Some derivatives exhibit promising antitumor activity.
Anti-inflammatory Effects:
Enzyme Inhibition: Studied as enzyme inhibitors.
Industry:
Materials Science: Used in organic electronics and optoelectronic devices.
Dyes and Pigments: Derivatives find applications in colorants.
Mechanism of Action
The exact mechanism of action remains an active area of research. some hypotheses include:
Targeting Enzymes: Interaction with specific enzymes involved in cell signaling pathways.
Cell Cycle Arrest: Disruption of cell cycle progression.
Apoptosis Induction: Activation of apoptotic pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of the pyrroloquinoxaline scaffold, sulfonylamino group, and furan-2-ylmethyl substituents. Similar compounds include [Compound Y] and [Compound Z].
: Compound Y Reference : Compound Z Reference
Properties
Molecular Formula |
C28H23N5O5S |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N,1-bis(furan-2-ylmethyl)-2-[(4-methylphenyl)sulfonylamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C28H23N5O5S/c1-18-10-12-21(13-11-18)39(35,36)32-26-24(28(34)29-16-19-6-4-14-37-19)25-27(33(26)17-20-7-5-15-38-20)31-23-9-3-2-8-22(23)30-25/h2-15,32H,16-17H2,1H3,(H,29,34) |
InChI Key |
GICBLNAZHYFRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=NC4=CC=CC=C4N=C3N2CC5=CC=CO5)C(=O)NCC6=CC=CO6 |
Origin of Product |
United States |
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